2-Methoxybenzo[d][1,3]dioxol-4-ol
Description
2-Methoxybenzo[d][1,3]dioxol-4-ol is a bicyclic aromatic compound featuring a 1,3-dioxole ring fused to a benzene ring. The methoxy (-OMe) group at position 2 and hydroxyl (-OH) group at position 4 define its structural and electronic properties.
Properties
CAS No. |
61627-36-9 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxy-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4,8-9H,1H3 |
InChI Key |
XKMGSTMOLPFHCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1OC2=CC=CC(=C2O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzo[d][1,3]dioxol-4-ol typically involves the reaction of 1,3-benzodioxole with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the methylation of 1,3-benzodioxole-4-ol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-Methoxybenzo[d][1,3]dioxol-4-ol may involve large-scale methylation processes using continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxybenzo[d][1,3]dioxol-4-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies evaluating the inhibitory activity of ellagic acid derivatives on DNA gyrase.
Medicine: Potential use in the development of therapeutic agents targeting specific enzymes.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxybenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. The compound binds to the active site of the enzyme, preventing it from performing its function, which can lead to antibacterial effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of benzodioxole derivatives is highly dependent on the type and position of substituents. Key structural analogs include:
5-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol (Compound A)
- Substituents : Methoxy at position 7, hydroxyl at position 4, and a phenethyl group at position 3.
- Synthesis : Achieved via a 10-step route with 5.6% overall yield, highlighting challenges in scalability .
6-Methoxy-5-(3,4,5-trimethoxyphenethyl)benzo[d][1,3]dioxol-4-ol (Compound 3-1)
- Substituents : Methoxy at position 6, hydroxyl at position 4, and a trimethoxyphenethyl group.
- Activity : IC₅₀ = 14.8 μM against KB oral cancer cells, indicating enhanced potency compared to Compound A .
6-Allylbenzo[d][1,3]dioxol-4-ol (M5)
- Substituents : Allyl group at position 6, hydroxyl at position 4.
- Activity : Log IC₅₀ = 1.34 in antioxidant assays, suggesting moderate free-radical scavenging capacity .
Key Observations :
- Positional Effects : Methoxy at position 6 (Compound 3-1) vs. 7 (Compound A) correlates with improved anti-tumor activity, likely due to steric or electronic modulation of binding interactions.
- Functional Group Impact : Hydroxyl groups enhance solubility but may reduce metabolic stability compared to methoxy groups. For example, M5’s hydroxyl group contributes to antioxidant activity but may limit bioavailability .
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